molecular formula C9H17N3 B13265549 Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B13265549
M. Wt: 167.25 g/mol
InChI Key: LSNVKJIZNRBPBH-UHFFFAOYSA-N
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Description

Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a heterocyclic compound featuring a pyrazole ring, which is a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. The presence of the butyl group and the pyrazole ring imparts unique chemical properties to this compound, making it a valuable building block for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine typically involves the reaction of 3-methyl-1H-pyrazole with butylamine. One common method is the reductive amination of 3-methyl-1H-pyrazole-4-carbaldehyde with butylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol at room temperature .

Industrial Production Methods: On an industrial scale, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of heterogeneous catalysts, such as palladium on carbon, can also enhance the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions: Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can participate in hydrogen bonding and π-π interactions, which facilitate its binding to biological targets. This binding can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • 3-tert-Butyl-1-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine
  • 3-tert-Butyl-1-phenyl-1H-pyrazol-5-amine
  • 1-Butyl-3-methyl-1H-pyrazol-5-amine hydrochloride

Uniqueness: Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine is unique due to the presence of the butyl group, which enhances its lipophilicity and potentially improves its ability to cross biological membranes. This property can be advantageous in drug design, as it may enhance the compound’s bioavailability and efficacy .

Biological Activity

Butyl[(3-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that belongs to the pyrazole class of chemicals, known for their diverse biological activities. Pyrazole derivatives have been extensively studied for their potential therapeutic applications, including anti-inflammatory, anticancer, and antimicrobial properties. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C8H12N4 Molecular Formula \text{C}_8\text{H}_{12}\text{N}_4\quad \text{ Molecular Formula }

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. For instance, compounds containing the 1H-pyrazole scaffold have shown significant antiproliferative effects against various cancer cell lines, including breast cancer (MDA-MB-231), lung cancer (A549), and liver cancer (HepG2) .

Table 1: Anticancer Activity of Pyrazole Derivatives

Compound NameCell LineIC50 (µM)Mechanism of Action
7dMDA-MB-2311.0Induces apoptosis via caspase activation
10cA54926Inhibits microtubule assembly
43HepG23.25Cytotoxic effects

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory properties. For example, compounds with specific substitutions on the pyrazole ring have demonstrated efficacy in reducing inflammation in various models . The mechanism often involves inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

Compound NameCOX Inhibition (%)Test Model
EH-170.82In vitro cell culture
C2SignificantAnimal model

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells:

  • Microtubule Disruption : Some pyrazole derivatives are known to destabilize microtubules, leading to cell cycle arrest and apoptosis in cancer cells .
  • Caspase Activation : The induction of apoptosis is often mediated through the activation of caspases, which are critical for programmed cell death .
  • Enzyme Inhibition : Pyrazoles may inhibit enzymes such as COX and xanthine oxidase, contributing to their anti-inflammatory effects .

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical settings:

  • Study on MDA-MB-231 Cells : A study evaluated the effects of this compound on MDA-MB-231 cells, showing a significant reduction in cell viability at concentrations as low as 1 µM. Morphological changes indicative of apoptosis were observed alongside increased caspase activity .
  • In Vivo Models : Animal studies have corroborated the in vitro findings, demonstrating that treatment with pyrazole derivatives leads to reduced tumor growth rates in xenograft models .

Properties

Molecular Formula

C9H17N3

Molecular Weight

167.25 g/mol

IUPAC Name

N-[(5-methyl-1H-pyrazol-4-yl)methyl]butan-1-amine

InChI

InChI=1S/C9H17N3/c1-3-4-5-10-6-9-7-11-12-8(9)2/h7,10H,3-6H2,1-2H3,(H,11,12)

InChI Key

LSNVKJIZNRBPBH-UHFFFAOYSA-N

Canonical SMILES

CCCCNCC1=C(NN=C1)C

Origin of Product

United States

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